4-tert-Butyl-2-(diphenylphosphoryl)phenol
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Overview
Description
Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with a tert-butyl group and a diphenylphosphinyl group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- typically involves the reaction of 4-tert-butylphenol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the diphenylphosphinyl group can coordinate with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1-dimethylethyl)-: This compound lacks the diphenylphosphinyl group and has different chemical properties.
Phenol, 4-(1,1-dimethylethyl)-, 1-(hydrogen carbonate): This compound has a hydrogen carbonate group instead of the diphenylphosphinyl group.
Phenol, 4-(1,1-dimethylethyl)-, 1,1’,1’'-phosphate: This compound contains a phosphate group in place of the diphenylphosphinyl group.
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- is unique due to the presence of both the tert-butyl and diphenylphosphinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
60254-03-7 |
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Molecular Formula |
C22H23O2P |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-tert-butyl-2-diphenylphosphorylphenol |
InChI |
InChI=1S/C22H23O2P/c1-22(2,3)17-14-15-20(23)21(16-17)25(24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,23H,1-3H3 |
InChI Key |
SMQLTJGSOHBQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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